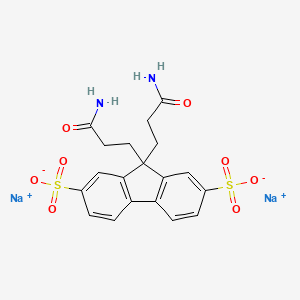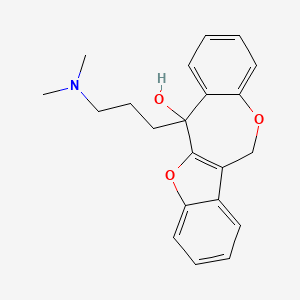
6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its benzofurobenzoxepin core, which is fused with a dimethylaminopropyl side chain. Its molecular formula is C21H23NO3, and it has a molecular weight of 337.41 g/mol .
Preparation Methods
The synthesis of 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol involves several steps, typically starting with the formation of the benzofurobenzoxepin core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The dimethylaminopropyl side chain is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Compared to other similar compounds, 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol stands out due to its unique benzofurobenzoxepin core and the presence of the dimethylaminopropyl side chain. Similar compounds include:
6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-one: Differing by the presence of a ketone group instead of a hydroxyl group.
6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-carboxylic acid: Featuring a carboxylic acid group instead of a hydroxyl group.
Properties
CAS No. |
27450-47-1 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-[3-(dimethylamino)propyl]-12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ol |
InChI |
InChI=1S/C21H23NO3/c1-22(2)13-7-12-21(23)17-9-4-6-11-19(17)24-14-16-15-8-3-5-10-18(15)25-20(16)21/h3-6,8-11,23H,7,12-14H2,1-2H3 |
InChI Key |
APUUXJMNFYPFOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


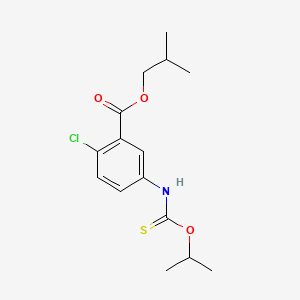
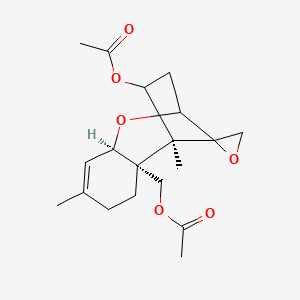

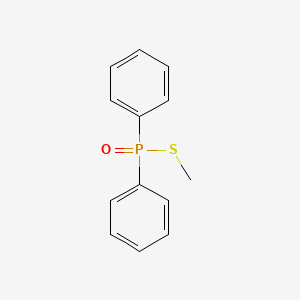
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
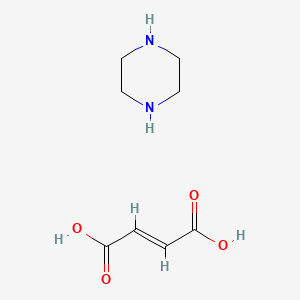
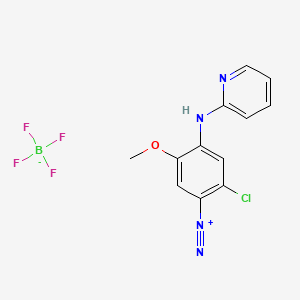

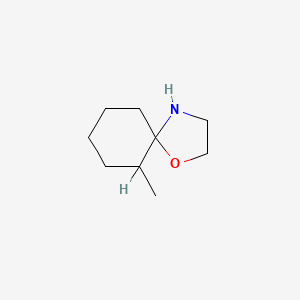
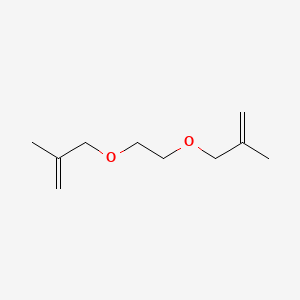
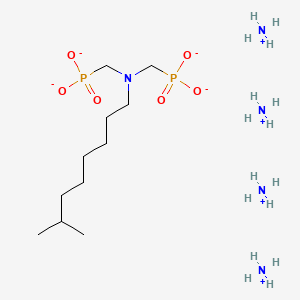
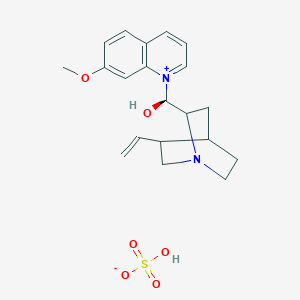
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
